

# Ezurpimtrostat: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | Ezurpimtrostat |           |  |  |
| Cat. No.:            | B10829319      | Get Quote |  |  |

#### For Immediate Release

This publication provides a comprehensive meta-analysis of the available clinical trial data for **Ezurpimtrostat** (GNS561), a first-in-class, orally bioavailable small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1). This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of **Ezurpimtrostat** with current standard-of-care treatments for hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of **Ezurpimtrostat**'s clinical profile.

#### **Executive Summary**

**Ezurpimtrostat** is an investigational agent that functions by inhibiting PPT1, a lysosomal enzyme, which leads to the blockage of late-stage autophagy and subsequent cancer cell death.[1] Having received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of cholangiocarcinoma, **Ezurpimtrostat** is emerging as a potential new therapeutic option.[2] This guide will delve into the results of its initial clinical evaluation and compare its performance metrics against established therapies.

# Comparative Analysis: Ezurpimtrostat vs. Standard of Care



The clinical development of **Ezurpimtrostat** has primarily focused on liver cancers. This section compares the preliminary efficacy and safety data from the Phase 1b trial of **Ezurpimtrostat** with the pivotal trial data of current first-line treatments for hepatocellular carcinoma and second-line treatment for cholangiocarcinoma.

#### **Hepatocellular Carcinoma (First-Line Treatment)**

The current standard of care for first-line treatment of advanced hepatocellular carcinoma includes combination therapy with atezolizumab and bevacizumab, as well as monotherapies with sorafenib and lenvatinib.

Table 1: Comparison of Efficacy in First-Line Hepatocellular Carcinoma

| Treatment<br>Regimen            | Pivotal Trial             | Median Overall<br>Survival (OS) | Median<br>Progression-<br>Free Survival<br>(PFS) | Objective<br>Response<br>Rate (ORR) |
|---------------------------------|---------------------------|---------------------------------|--------------------------------------------------|-------------------------------------|
| Ezurpimtrostat<br>(monotherapy) | NCT03316222<br>(Phase 1b) | Not Reported                    | Not Reported                                     | 0% (25% stable<br>disease)[2]       |
| Atezolizumab +<br>Bevacizumab   | IMbrave150                | 19.2 months[2]                  | 6.9 months[3]                                    | 30% (RECIST<br>1.1)                 |
| Sorafenib                       | SHARP                     | 10.7 months                     | 5.5 months                                       | 2% (RECIST 1.1)                     |
| Lenvatinib                      | REFLECT                   | 13.6 months                     | 7.3 months<br>(RECIST 1.1)                       | 19% (RECIST<br>1.1)                 |

## **Cholangiocarcinoma (Second-Line Treatment)**

For patients with advanced cholangiocarcinoma who have progressed after first-line gemcitabine-based chemotherapy, the current standard of care is FOLFOX (folinic acid, fluorouracil, and oxaliplatin).

Table 2: Comparison of Efficacy in Second-Line Cholangiocarcinoma



| Treatment<br>Regimen            | Pivotal Trial             | Median Overall<br>Survival (OS) | Median<br>Progression-<br>Free Survival<br>(PFS) | Objective<br>Response<br>Rate (ORR) |
|---------------------------------|---------------------------|---------------------------------|--------------------------------------------------|-------------------------------------|
| Ezurpimtrostat<br>(monotherapy) | NCT03316222<br>(Phase 1b) | Not Reported                    | Not Reported                                     | 0% (25% stable disease)             |
| FOLFOX                          | ABC-06                    | 6.2 months                      | 4.0 months                                       | 5%                                  |

# **Safety and Tolerability**

A summary of the key adverse events observed in the respective clinical trials is presented below.

Table 3: Comparison of Key Grade 3/4 Adverse Events

| Adverse<br>Event           | Ezurpimtro<br>stat<br>(NCT033162<br>22) | Atezolizum ab + Bevacizuma b (IMbrave150 | Sorafenib<br>(SHARP) | Lenvatinib<br>(REFLECT) | FOLFOX<br>(ABC-06) |
|----------------------------|-----------------------------------------|------------------------------------------|----------------------|-------------------------|--------------------|
| Diarrhea                   | Yes                                     | -                                        | Yes                  | -                       | -                  |
| Decreased<br>Appetite      | Yes                                     | -                                        | -                    | -                       | -                  |
| Fatigue                    | Yes                                     | -                                        | Yes                  | -                       | 11%                |
| Increased<br>ALT/AST       | Yes                                     | -                                        | -                    | -                       | -                  |
| Hand-Foot<br>Skin Reaction | -                                       | -                                        | Yes                  | -                       | -                  |
| Neutropenia                | -                                       | -                                        | -                    | -                       | 12%                |
| Infection                  | -                                       | -                                        | -                    | -                       | 10%                |



### **Experimental Protocols**

This section provides an overview of the methodologies employed in the key clinical trials cited in this guide.

#### **Ezurpimtrostat (NCT03316222)**

- Study Design: A Phase 1/2a, multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, and recommended Phase 2 dose of Ezurpimtrostat in patients with advanced primary and secondary liver cancer.
- Patient Population: Patients with locally advanced or metastatic hepatocellular carcinoma, intrahepatic cholangiocarcinoma, or metastatic colon or pancreas carcinoma with liver metastases who had failed or were not eligible for standard therapy.
- Treatment Regimen: Ezurpimtrostat was administered orally. The dose-escalation phase explored various dosing schedules, with the recommended Phase 2 dose determined to be 200 mg twice daily (BID).
- Primary Endpoints: To determine the maximum tolerated dose and the recommended Phase
   2 dose of Ezurpimtrostat.
- Secondary Endpoints: Evaluation of safety and tolerability, pharmacokinetics, and preliminary anti-tumor activity.

### **Atezolizumab + Bevacizumab (IMbrave150)**

- Study Design: A global, multicenter, open-label, randomized Phase 3 trial.
- Patient Population: Patients with unresectable hepatocellular carcinoma who had not received prior systemic therapy.
- Treatment Regimen: Patients were randomized 2:1 to receive either atezolizumab (1200 mg intravenously every 3 weeks) plus bevacizumab (15 mg/kg intravenously every 3 weeks) or sorafenib (400 mg orally twice daily).
- Primary Endpoints: Overall survival and progression-free survival.



#### Sorafenib (SHARP)

- Study Design: An international, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
- Patient Population: Patients with advanced hepatocellular carcinoma who had not received prior systemic therapy.
- Treatment Regimen: Patients were randomized to receive either sorafenib (400 mg orally twice daily) or placebo.
- Primary Endpoints: Overall survival and time to symptomatic progression.

## **Lenvatinib** (REFLECT)

- Study Design: A multinational, randomized, open-label, non-inferiority Phase 3 trial.
- Patient Population: Patients with unresectable hepatocellular carcinoma.
- Treatment Regimen: Patients were randomized to receive either lenvatinib or sorafenib.
- Primary Endpoint: Overall survival (non-inferiority).

#### FOLFOX (ABC-06)

- Study Design: A multicenter, open-label, randomized, controlled Phase 3 trial.
- Patient Population: Patients with locally advanced or metastatic biliary tract cancer who had progressed on first-line cisplatin and gemcitabine chemotherapy.
- Treatment Regimen: Patients were randomized to receive either FOLFOX plus active symptom control (ASC) or ASC alone. FOLFOX was administered intravenously every 2 weeks for a maximum of 12 cycles.
- Primary Endpoint: Overall survival.

## Signaling Pathway and Experimental Workflow



To visually represent the mechanism of action and the clinical trial process, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Figure 1: **Ezurpimtrostat** Mechanism of Action

The diagram above illustrates the proposed mechanism of action for **Ezurpimtrostat**. By inhibiting PPT1 within the lysosome, **Ezurpimtrostat** disrupts late-stage autophagy and mTORC1 signaling, ultimately leading to cancer cell death.





Click to download full resolution via product page

Figure 2: Ezurpimtrostat Phase 1b Trial Workflow

This workflow diagram outlines the key stages of the NCT03316222 clinical trial for **Ezurpimtrostat**, from patient screening and dose escalation to the evaluation of safety and preliminary efficacy.

#### Conclusion

The preliminary data from the Phase 1b trial of **Ezurpimtrostat** demonstrate a manageable safety profile and suggest a potential for disease stabilization in heavily pretreated patients with advanced liver cancers. While direct comparisons are challenging due to the early stage of **Ezurpimtrostat**'s clinical development, this guide provides a foundational overview for researchers. As **Ezurpimtrostat** advances into later-phase trials, including combination studies, its therapeutic potential will be more clearly defined. Continued monitoring of ongoing



and future clinical trials is warranted to fully ascertain the role of this novel PPT1 inhibitor in the treatment landscape of hepatocellular carcinoma and cholangiocarcinoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated efficacy and safety data from IMbrave150: Atezolizumab plus bevacizumab vs. sorafenib for unresectable hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ezurpimtrostat: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829319#meta-analysis-of-clinical-trial-data-for-ezurpimtrostat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com